![molecular formula C22H16N4O B12061603 2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)
2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- is a complex organic compound that belongs to the class of naphthols
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- typically involves multi-step organic reactions. One common method includes the diazotization of aniline derivatives followed by coupling with naphthol derivatives under controlled conditions. The reaction conditions often require acidic or basic environments, specific temperatures, and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl groups into amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized naphthols, reduced amines, and various substituted aromatic compounds. These products can have different chemical and physical properties, making them useful for various applications .
Applications De Recherche Scientifique
2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- involves its interaction with specific molecular targets and pathways. The diazenyl groups can participate in electron transfer reactions, influencing the redox state of the compound. Additionally, the aromatic rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenemethanol: Shares the naphthalene core but differs in functional groups and deuterium content.
2-Naphthol: A simpler naphthol derivative without the diazenyl groups.
1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl-2-naphthalenemethanol: Another naphthalene derivative with different substituents.
Uniqueness
2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- is unique due to its deuterium atoms and diazenyl groups, which impart distinct chemical and physical properties. These features make it valuable for specific applications in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C22H16N4O |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,27H/i4D,5D,6D,9D,10D,15D |
Clé InChI |
FHNINJWBTRXEBC-FIFBSIHQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O)[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


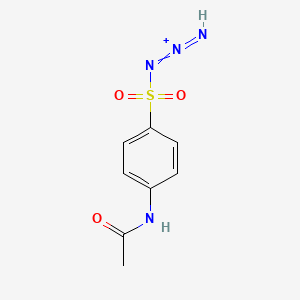
butanoic acid](/img/structure/B12061531.png)


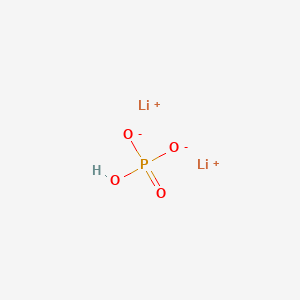


![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
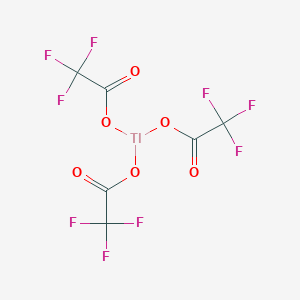
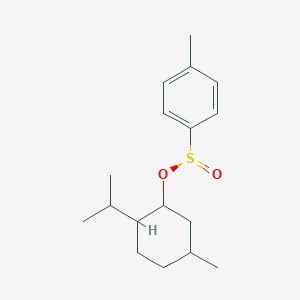

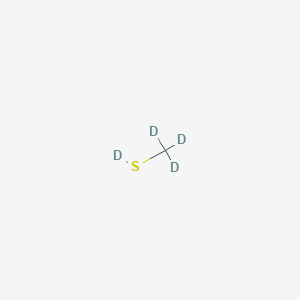
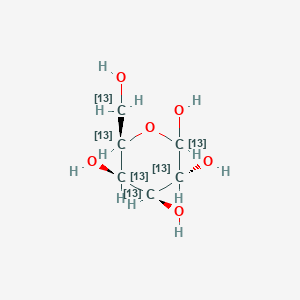
![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)
